4-(3,4-Dimethylphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one
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Overview
Description
4-(3,4-Dimethylphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is a complex heterocyclic compound. It features multiple fused ring systems, including pyrazolo, triazolo, and pyridazinone moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of such complex molecules often employs high-throughput methods, including automated synthesis and purification techniques. Ultrasonic-assisted synthesis has been reported to enhance the yield and purity of similar compounds .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms in the heterocyclic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-(3,4-Dimethylphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, particularly as an inhibitor of specific enzymes like CDK2
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit CDK2 by binding to its active site, thereby blocking the enzyme’s activity and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory effects on various enzymes.
Uniqueness
4-(3,4-Dimethylphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one stands out due to its unique combination of fused ring systems, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 with high specificity makes it a promising candidate for further research and development .
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-3-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c1-11-5-6-15(9-12(11)2)16-10-19(29)22-21-20(16)13(3)25-28(21)18-8-7-17-24-23-14(4)27(17)26-18/h5-9,16H,10H2,1-4H3,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRSLZNSONAYPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=NN3C4=NN5C(=NN=C5C=C4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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